molecular formula C7H10ClFN2 B1401085 (S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1073149-00-4

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No. B1401085
M. Wt: 176.62 g/mol
InChI Key: XGSNHILBBHFTPS-JEDNCBNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride, also known as S-5FPEA HCl, is an organic compound belonging to the class of pyridines. It is a chiral molecule, meaning that it has two distinct forms that are mirror images of each other. S-5FPEA HCl is a versatile compound that has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biocatalysis

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride has been utilized in the synthesis of key intermediates for pharmaceutical compounds. For instance, its use in the synthesis of the JAK2 kinase inhibitor AZD1480 is notable. The immobilized amine transaminase from Vibrio fluvialis (Vf‐ATA) was employed for the synthesis, offering an innovative approach in biocatalysis. This process demonstrates the efficiency of biotransformation in a continuous flow system, coupled with in-line purification, which is an advancement over traditional batch reactions. The outcome is an optically pure product with high enantiomeric excess, showcasing its potential in pharmaceutical synthesis (Semproli et al., 2020).

Antimicrobial and Antifungal Activity

Derivatives of (S)-1-(5-fluoropyridin-2-yl)ethanamine, such as substituted 6-fluorobenzo[d]thiazole amides, have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds showed activity comparable or slightly better than standard medicinal compounds like chloramphenicol, cefoperazone, and amphotericin B. This illustrates the potential of (S)-1-(5-fluoropyridin-2-yl)ethanamine derivatives in developing new antimicrobial and antifungal agents (Pejchal et al., 2015).

Efflux Pump Inhibition

1‐(1H‐Indol‐3‐yl)ethanamine derivatives, including (S)-1-(5-fluoropyridin-2-yl)ethanamine, have been synthesized and evaluated as inhibitors of the Staphylococcus aureus NorA efflux pump. These compounds are significant as they enhance the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains by inhibiting the efflux pump. This research paves the way for new treatments against bacterial resistance (Héquet et al., 2014).

Multifunctional Biocide and Corrosion Inhibition

2-(Decylthio)ethanamine hydrochloride, a related compound, has been identified as a multifunctional biocide with broad-spectrum activity against bacteria, fungi, and algae. Its application extends to recirculating cooling water systems where it also exhibits biofilm and corrosion inhibition properties. This demonstrates the versatility of ethanamine hydrochloride derivatives in industrial applications (Walter & Cooke, 1997).

DNA Binding and Nuclease Activity

Cu(II) complexes of (S)-1-(5-fluoropyridin-2-yl)ethanamine have been studied for their DNA binding and nuclease activities. These complexes show promising DNA cleavage activity, highlighting their potential in medical research, particularly in the study of DNA interaction and potential therapeutic applications (Kumar et al., 2012).

properties

IUPAC Name

(1S)-1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNHILBBHFTPS-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(C=C1)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-(5-fluoropyridin-2-yl)ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DE Uehling, B Joseph, KC Chung… - Journal of medicinal …, 2021 - ACS Publications
Both previous and additional genetic knockdown studies reported herein implicate G protein-coupled receptor kinase 6 (GRK6) as a critical kinase required for the survival of multiple …
Number of citations: 10 pubs.acs.org
H Guan, ML Lamb, B Peng, S Huang… - Bioorganic & medicinal …, 2013 - Elsevier
The discovery of the activating mutation V617F in the JH2 domain of Jak2 and the modulation of oncogenic Stat3 by Jak2 inhibitors have spurred a great interest in the inhibition of the …
Number of citations: 19 www.sciencedirect.com

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